6-Iodo-2-phenylimidazo[1,2-a]pyridine
Overview
Description
“6-Iodo-2-phenylimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9IN2 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as “6-Iodo-2-phenylimidazo[1,2-a]pyridine”, has been carried out using various methods. One of the most common methods involves the condensation of 2-aminopyridines with α-halogenoketones . This method has been continually modified and improved, with recent developments focusing on environmentally friendly, metal-free direct formation .
Molecular Structure Analysis
The molecular structure of “6-Iodo-2-phenylimidazo[1,2-a]pyridine” can be represented by the SMILES string IC(C=CC1=N2)=CN1C=C2C3=CC=CC=C3
. The InChI representation is 1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
.
Physical And Chemical Properties Analysis
“6-Iodo-2-phenylimidazo[1,2-a]pyridine” is a solid substance . The average mass is 320.128 Da and the monoisotopic mass is 319.981018 Da .
Scientific Research Applications
Alzheimer's Disease Research
- Radioactive Probes for Alzheimer's : Chang et al. (2009) synthesized 6-[(124)I]iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine ([(124)I]IMPY) as a probe for identifying Alzheimer's disease. Their study found that [(124)I]IMPY showed promising results for potentially imaging beta-amyloid plaques in the human brain using positron emission tomography (Chang et al., 2009).
Structural and Synthesis Studies
- Crystal Structures and Charge Distributions : Tafeenko et al. (1996) conducted X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine, providing insights into its geometry and electron density distribution (Tafeenko et al., 1996).
- Microwave-Assisted Synthesis : Jadhav et al. (2017) developed an efficient, environmentally friendly one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines using microwave irradiation, marking an advancement in the synthesis process (Jadhav et al., 2017).
Other Applications
- Potential in PET Imaging : Cai et al. (2004) evaluated 18F-labeled IMPY derivatives as agents for imaging β-amyloid plaque in Alzheimer’s disease using PET (Cai et al., 2004).
- Radioiodinated 2-Phenylimidazo Derivatives : Yousefi et al. (2012) explored novel phenyl-imidazo[1,2-a]pyridines for imaging β-amyloid (Aβ) in Alzheimer’s disease, showing potential for both PET and SPECT imaging (Yousefi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-iodo-2-phenylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBHTNVCHGXHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358604 | |
Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
61982-63-6 | |
Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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